

Introduction: The Significance of the Carbazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methyl-9H-carbazole*

Cat. No.: *B3422935*

[Get Quote](#)

Carbazole is a tricyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.^{[1][2]} Its rigid, planar, and electron-rich π -conjugated system provides a unique structural framework.^[3] This core structure is found in numerous naturally occurring alkaloids with potent biological activities and serves as a foundational building block for a vast array of synthetic compounds.^{[2][4]} Carbazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.^{[2][5]}

2-Methyl-9H-carbazole, a simple substituted derivative, is a crucial starting material and intermediate. The strategic placement of the methyl group at the C2 position subtly modulates the electronic properties of the carbazole nucleus, influencing its reactivity and the biological activity of its subsequent derivatives. This guide offers a detailed exploration of its chemical identity, properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

2-Methyl-9H-carbazole is an aromatic organic compound consisting of two benzene rings fused to a central five-membered nitrogen-containing ring, with a methyl group substituent.^[6] ^[7]

Systematic Information:

- IUPAC Name: **2-methyl-9H-carbazole**^[8]

- Chemical Formula: C₁₃H₁₁N[6][7]
- CAS Registry Number: 3652-91-3[6][7]
- Synonyms: 2-Methylcarbazole, 2-Methyldibenzopyrrole[6][7]

The molecule's structure is fundamentally planar, a feature critical for its ability to intercalate with DNA and interact with enzyme active sites, which underpins the biological activity of many of its derivatives.[9]

Physicochemical Data Summary

The physical and chemical properties of **2-Methyl-9H-carbazole** dictate its handling, reactivity, and formulation characteristics. These key quantitative data points are summarized below.

Property	Value	Source
Molecular Weight	181.2331 g/mol	[6][7][8]
Appearance	Yellow crystals or powder	[10]
Melting Point	259 °C (532 K)	[6]
Boiling Point	377 °C (650.15 K)	[10]
Density	1.17 g/cm ³	[10]
Solubility	Insoluble in water; Soluble in organic solvents such as Toluene, Chloroform, and Dimethyl sulfoxide (DMSO). [10]	[10]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-Methyl-9H-carbazole**.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary technique for determining the molecular weight. The mass spectrum will show a prominent

molecular ion (M^+) peak corresponding to the exact mass of the molecule (181.23 g/mol), confirming its elemental composition.[7]

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for **2-Methyl-9H-carbazole** include N-H stretching vibrations around 3400 cm^{-1} , aromatic C-H stretching just above 3000 cm^{-1} , and C=C stretching bands for the aromatic rings in the $1600\text{-}1450\text{ cm}^{-1}$ region.[11][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is the most powerful tool for structural elucidation. For **2-Methyl-9H-carbazole**, one would expect to see a singlet for the N-H proton (often broad), a singlet for the methyl (CH_3) protons around $\delta 2.5\text{ ppm}$, and a series of multiplets in the aromatic region ($\delta 7.0\text{-}8.5\text{ ppm}$) corresponding to the seven distinct aromatic protons. The specific splitting patterns and chemical shifts provide definitive proof of the 2-position substitution.
 - ^{13}C NMR: The carbon NMR spectrum will show 13 distinct signals, one for the methyl carbon and twelve for the aromatic carbons, confirming the molecular structure.

Synthesis Methodology: A Representative Protocol

Numerous methods exist for synthesizing the carbazole core.[13] A common and effective approach involves the palladium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls. This method is favored for its efficiency and tolerance of various functional groups.[13]

Protocol: Palladium-Catalyzed Synthesis of **2-Methyl-9H-carbazole**

This protocol describes a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's purity is confirmed by melting point and spectroscopic analysis.

Step 1: Preparation of the Starting Material The synthesis begins with a suitably substituted 2-aminobiphenyl. For **2-Methyl-9H-carbazole**, the required precursor is 4'-methylbiphenyl-2-amine.

Step 2: Cyclization Reaction

- In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylbiphenyl-2-amine in a suitable high-boiling solvent like DMF or toluene.
- Add a palladium catalyst, such as $\text{Pd}(\text{OAc})_2$, and a copper co-catalyst, like $\text{Cu}(\text{OAc})_2$.
 - Causality Explanation: The palladium catalyst is essential for activating the C-H bonds required for ring closure. The copper co-catalyst acts as an oxidant to regenerate the active $\text{Pd}(\text{II})$ species, allowing the catalyst to turn over and making the reaction efficient with only a catalytic amount. Air serves as the terminal oxidant in this system.[13]
- Heat the reaction mixture to reflux (typically 110-140 °C) under an air atmosphere.
- Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

Step 3: Workup and Purification

- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the solid catalysts.
- Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash sequentially with water and brine to remove the DMF and any inorganic impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Methyl-9H-carbazole**.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **2-Methyl-9H-carbazole**.

Applications in Research and Drug Development

While **2-Methyl-9H-carbazole** itself is not typically the final active pharmaceutical ingredient (API), it is an exceptionally valuable scaffold for developing new therapeutic agents. Its structure allows for functionalization at several key positions, most notably the N9 nitrogen and various positions on the aromatic rings.

- **Anticancer Agents:** Many potent anticancer drugs are carbazole derivatives.[14][15] The planar carbazole system can intercalate into DNA, while substituents at various positions can interact with enzymes like topoisomerase, inhibiting cancer cell proliferation.[15] Compounds derived from carbazole scaffolds have shown efficacy against human breast cancer cell lines (MCF-7).[5][14]
- **Antimicrobial Agents:** N-substituted carbazole derivatives have demonstrated excellent antibacterial and antifungal activities.[5] The core structure serves as a lipophilic anchor that can facilitate membrane disruption or interaction with intracellular targets in microbes.[1][9]
- **Neuroprotective Agents:** Certain carbazole derivatives exhibit significant neuroprotective abilities, potentially through antioxidant mechanisms.[5]
- **Antidiabetic Agents:** Recent studies have highlighted the potential of carbazole derivatives in managing diabetes by modulating glucose metabolism and protecting pancreatic β -cells.[16]

Role as a Versatile Chemical Scaffold

The diagram below illustrates how the **2-Methyl-9H-carbazole** core is a launchpad for creating diverse, biologically active molecules.

[Click to download full resolution via product page](#)

Caption: **2-Methyl-9H-carbazole** as a versatile drug development scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **2-Methyl-9H-carbazole** and its parent compound, carbazole.

- **Hazards:** Carbazole and its derivatives may cause skin and serious eye irritation.[17][18] Some sources indicate that carbazole is suspected of causing cancer based on animal studies and may have long-term adverse effects on aquatic life.[19][20][21]
- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[18][19]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]
- **Storage:** Store in a cool, dry place in a tightly sealed container.[19]

Always consult the specific Safety Data Sheet (SDS) for **2-Methyl-9H-carbazole** before use. [17][18][19][20]

Conclusion

2-Methyl-9H-carbazole is more than a simple chemical compound; it is a strategic building block in the fields of medicinal chemistry and materials science. Its well-defined structure, characterized by a rigid and electronically tunable carbazole core, makes it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its fundamental properties, synthesis, and safety is paramount for researchers aiming to leverage this versatile scaffold to develop the next generation of innovative drugs and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antimicrobial activities of 9*H*-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. echemcom.com [echemcom.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9H-Carbazole, 2-methyl- [webbook.nist.gov]
- 7. 9H-Carbazole, 2-methyl- [webbook.nist.gov]
- 8. 2-Methylcarbazole | C13H11N | CID 19290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 9H-Carbazole, 9-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbazole synthesis [organic-chemistry.org]
- 14. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]
- 17. echemi.com [echemi.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. uprm.edu [uprm.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Significance of the Carbazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422935#2-methyl-9h-carbazole-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com